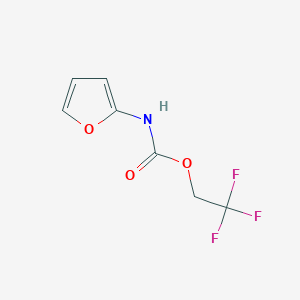
2,2,2-trifluoroethyl N-(furan-2-yl)carbamate
Übersicht
Beschreibung
“2,2,2-trifluoroethyl N-(furan-2-yl)carbamate” is a chemical compound with the CAS Number: 875157-18-9 . It has a molecular weight of 223.15 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-furylmethylcarbamate .
Molecular Structure Analysis
The Inchi Code for “2,2,2-trifluoroethyl N-(furan-2-yl)carbamate” is 1S/C8H8F3NO3/c9-8(10,11)5-15-7(13)12-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,12,13) . This code provides a unique identifier for the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Prodrugs
- A study by Rahmathullah et al. (1999) described the synthesis of carbamate analogues of 2,5-bis(4-amidinophenyl)furan, including 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate. These compounds were evaluated as prodrugs against Pneumocystis carinii pneumonia in an immunosuppressed rat model. The research found that certain carbamates in this series exhibited significant anti-PCP activity, highlighting the potential of 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate in medical applications (Rahmathullah et al., 1999).
Synthesis and Reactivity Studies
- Padwa et al. (2003) explored various methods for synthesizing differently substituted 2-amidofurans, contributing to the understanding of the reactivity and synthesis pathways of compounds including 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate. This research provides insights into the chemical properties and synthesis techniques of such compounds (Padwa et al., 2003).
Photodecomposition Studies
- The study of the photodecomposition of carbamate pesticides like carbofuran, which shares structural similarities with 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate, was conducted by Bachman and Patterson (1999). They measured the rate constants for the pesticide in various solutions, providing insights into the decomposition pathways and environmental impacts of similar furan-based carbamates (Bachman & Patterson, 1999).
Synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans
- A novel synthesis method for 3-(3,3,3-trifluoroprop-1-en-2-yl)furans was developed by Zhang, Zhao, and Lu (2007), using palladium-catalyzed cyclization-isomerization. This research contributes to the synthetic methodology relevant to the production of furan-based compounds like 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate (Zhang, Zhao, & Lu, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(furan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)4-14-6(12)11-5-2-1-3-13-5/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFHPHSJQALYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(furan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




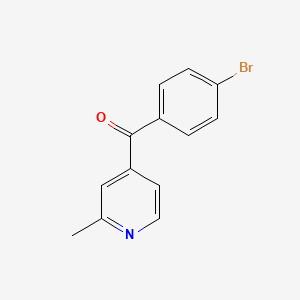

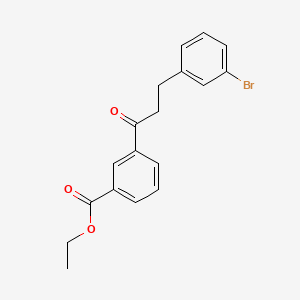
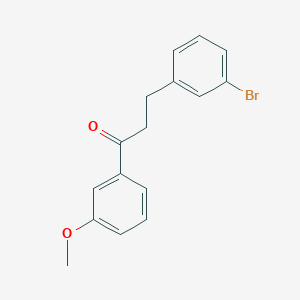
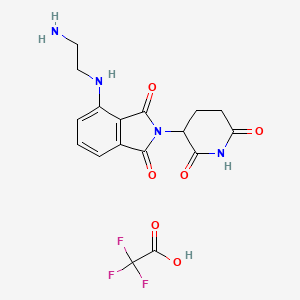

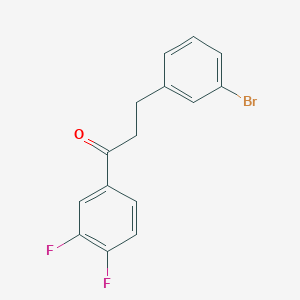
![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)
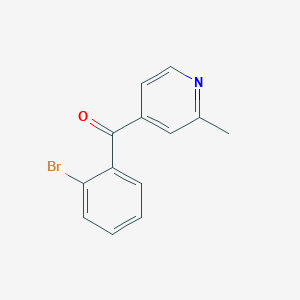
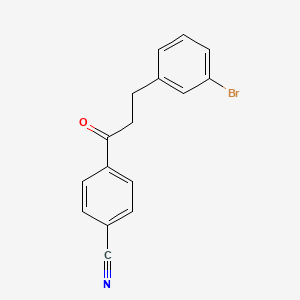

Amine Hydrochloride](/img/structure/B1373714.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)